Product packaging for trans-N-Boc-1,4-cyclohexanediamine(Cat. No.:CAS No. 177906-48-8)

trans-N-Boc-1,4-cyclohexanediamine

Cat. No.: B041423
CAS No.: 177906-48-8
M. Wt: 214.3 g/mol
InChI Key: FEYLUKDSKVSMSZ-UHFFFAOYSA-N
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Description

trans-N-Boc-1,4-cyclohexanediamine is a stereochemically defined, bifunctional building block of exceptional value in advanced organic synthesis and medicinal chemistry research. Its structure features a rigid trans-cyclohexane core with two diametrically opposed amino groups, one of which is protected as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection allows for selective manipulation, making it an ideal precursor for the construction of complex molecular architectures. The primary amine facilitates incorporation into target structures via amide bond formation or reductive amination, while the Boc-protected secondary amine can be readily deprotected under mild acidic conditions to reveal a reactive secondary amine site for further diversification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O2 B041423 trans-N-Boc-1,4-cyclohexanediamine CAS No. 177906-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYLUKDSKVSMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939007
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195314-59-1, 177906-48-8, 247570-24-7
Record name 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate
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Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
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Record name Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester
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Record name tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate
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Record name Cis tert-Butyl 4-aminocyclohexylcarbamate
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Synthetic Methodologies and Strategies for Trans N Boc 1,4 Cyclohexanediamine

Direct N-Boc Protection of trans-1,4-Diaminocyclohexane

The most straightforward approach to synthesizing trans-N-Boc-1,4-cyclohexanediamine involves the direct protection of one of the amino groups of trans-1,4-diaminocyclohexane. This method is favored for its simplicity and efficiency.

Reagents and Reaction Conditions

The direct N-Boc protection is commonly carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the Boc-protecting agent. chemicalbook.com The reaction is typically performed in a protic solvent such as methanol (B129727) (MeOH). A standard procedure involves dissolving trans-1,4-diaminocyclohexane in methanol, followed by the addition of di-tert-butyl dicarbonate at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature for an extended period, such as 16 hours. chemicalbook.com

The stoichiometry of the reactants is a critical parameter. To favor mono-protection, an excess of the diamine is often used relative to the Boc-anhydride. chemicalbook.com This statistical approach increases the probability that a molecule of di-tert-butyl dicarbonate will react with an unprotected diamine molecule rather than a mono-protected one.

Interactive Data Table: Reagents and Conditions for Direct N-Boc Protection

Reagent Role Typical Solvent Temperature Reaction Time
trans-1,4-Diaminocyclohexane Starting Material Methanol 0°C to Room Temp. ~16 hours
Di-tert-butyl dicarbonate ((Boc)₂O) Protecting Agent Methanol 0°C to Room Temp. ~16 hours

Reaction Optimization and Yield Enhancement

Optimization of the direct N-Boc protection primarily focuses on maximizing the yield of the desired mono-protected product while suppressing the formation of the di-Boc-protected diamine. A key strategy for yield enhancement is the careful control of the molar ratio of the reactants. In one documented procedure, using approximately 3.6 equivalents of trans-1,4-diaminocyclohexane to 1 equivalent of di-tert-butyl dicarbonate resulted in a high yield of the mono-protected product. chemicalbook.com

Following the reaction, purification is typically achieved through standard laboratory techniques. This can involve evaporation of the solvent, followed by an aqueous workup and extraction with an organic solvent like ethyl acetate (B1210297). The combined organic layers are then washed, dried, and concentrated to afford the final product. chemicalbook.com Following such a procedure, a yield of 86% for this compound has been reported. chemicalbook.com

Multi-step Synthetic Routes to this compound

Multi-step syntheses offer an alternative approach, particularly when selectivity is a major concern or when starting from precursors other than trans-1,4-diaminocyclohexane. These routes often involve the strategic protection and deprotection of functional groups.

Selective Amino Group Protection Strategies

A significant challenge in the synthesis of mono-Boc protected diamines is achieving high selectivity. One effective strategy involves the temporary and selective deactivation of one of the amino groups. This can be accomplished by reacting the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), to form the mono-hydrochloride salt. The protonated amino group is no longer nucleophilic and will not react with the Boc-anhydride. This allows for the selective protection of the remaining free amino group.

A variation of this approach involves the in situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent. This method avoids the handling of gaseous HCl and allows for precise control over the amount of acid generated. After the selective Boc protection, the reaction mixture is worked up with a base to neutralize the acid and isolate the mono-protected product.

Sequential Functionalization and Boc-Protection

Multi-step routes can also involve the synthesis of the trans-1,4-diaminocyclohexane backbone followed by selective protection. For instance, the synthesis of trans-1,4-diaminocyclohexane itself can be achieved through methods like the hydrogenation of p-phenylenediamine (B122844) over nickel or cobalt catalysts. chemicalbook.com Another route involves the reaction of a mixture of cis- and trans-cyclohexane-1,4-dicarboxylic acid with ammonia (B1221849) to form the diamide, which is then chlorinated and subsequently converted to the diamine. chemicalbook.com

Once the diamine is obtained, a sequential protection strategy can be employed. This could involve protecting one amino group with a different, orthogonal protecting group, followed by Boc protection of the second amino group, and finally, selective removal of the first protecting group. This approach provides excellent control but adds to the total number of synthetic steps.

Role of Catalysts and Acid-Binding Agents in Multi-step Syntheses

In the context of Boc-protection, bases are often used to facilitate the reaction. However, in the case of selective mono-protection of diamines, the role of acidic reagents as temporary protecting groups is more prominent. The in-situ generation of one equivalent of acid effectively "protects" one of the amino groups as its ammonium (B1175870) salt, thereby directing the Boc-anhydride to the other, free amino group.

While strong bases are typically avoided when aiming for mono-protection to prevent the deprotonation of the ammonium salt, a non-nucleophilic base may be used in the final work-up to neutralize the reaction mixture and liberate the free amine of the desired product. The choice of solvent is also crucial, with protic solvents like methanol being common as they can facilitate the protonation and deprotonation steps involved in these selective protection strategies.

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure forms of this compound is pivotal for its application in fields requiring specific stereochemistry, such as in the development of chiral ligands and pharmaceuticals. This section explores methods to achieve stereoselectivity, focusing on the resolution of precursors and enantiopure synthesis strategies for related structures.

Chiral Resolution Techniques for trans-1,4-Diaminocyclohexane Precursors

Chiral resolution is a common and practical method for separating enantiomers from a racemic mixture. For the precursor trans-1,4-diaminocyclohexane, this typically involves the formation of diastereomeric salts with a chiral resolving agent. While direct resolution methods for trans-1,4-diaminocyclohexane are not as extensively documented in readily available literature as for its 1,2-isomer, the principles of diastereomeric salt formation are broadly applicable.

The process involves reacting the racemic diamine with an enantiomerically pure chiral acid. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the diamine is recovered by treating the diastereomeric salt with a base to remove the chiral auxiliary.

A common resolving agent used for analogous diamines, such as trans-1,2-diaminocyclohexane, is tartaric acid. wikipedia.orgacs.org The separation of racemic trans-1,2-diaminocyclohexane into its (1R,2R) and (1S,2S) enantiomers is a well-established procedure using enantiomerically pure tartaric acid. wikipedia.org This technique could theoretically be adapted for trans-1,4-diaminocyclohexane. Another approach involves the use of other chiral acids, such as in the resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine, which forms diastereomeric salts with different stoichiometries and solubilities. nih.gov

Furthermore, preferential crystallization, a technique where a conglomerate (a racemic mixture that crystallizes as a physical mixture of enantiopure crystals) is seeded with a pure enantiomer to induce the crystallization of that same enantiomer, has been successfully applied to resolve (±)-trans-1,2-diaminocyclohexane. researchgate.net The citrate (B86180) monohydrate of this diamine was found to form a stable conglomerate, facilitating resolution. researchgate.net

A patent has also described a method for separating trans-1,4-diaminocyclohexane from its cis-isomer by filtration, and subsequently enriching the trans-isomer content by heating the isomer mixture. google.com While not a chiral resolution, this highlights methods for isolating the desired geometric isomer which is the necessary precursor for chiral separation.

Enantiopure Synthesis Strategies for Related Diamine Scaffolds

The development of enantiopure synthesis strategies, also known as asymmetric synthesis, provides a direct route to a single enantiomer, often with high efficiency and stereocontrol. While specific strategies for this compound are not extensively detailed, methods developed for other chiral diamine scaffolds can provide valuable insights into potential synthetic routes.

One prominent strategy involves the use of chiral pool synthesis, where a readily available enantiopure starting material is converted into the target molecule. For instance, novel chiral 1,5-diamines have been synthesized from (R)-(+)-camphor, a naturally occurring chiral building block. scielo.br This approach leverages the inherent chirality of the starting material to produce enantiopure products. scielo.br

Catalytic asymmetric methods offer another powerful approach. For example, the enantioselective synthesis of vicinal diamines has been achieved through NiH-catalyzed hydroamidation of alkenyl amides. rsc.org This method utilizes a chiral ligand to direct the stereochemical outcome of the reaction, resulting in high enantioselectivities for a range of substrates. rsc.org Similarly, chiral phosphoric acid has been used as a catalyst in the asymmetric aza-Friedel–Crafts reaction of pyrrolinone ketimines to construct functionalized pyrrolinone derivatives containing a geminal diamine core with high enantioselectivity. rsc.org

Chirality-assisted synthesis is another sophisticated approach where enantiopure diaminodibromotriptycenes were used to synthesize rigid chiral helical diazadibenzoanthracenes, circumventing the need for chromatographic separation of enantiomers. nih.gov

Deprotection Strategies for N-Boc Groups in this compound Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions. Its efficient removal is a crucial step in many synthetic sequences. This section details common deprotection strategies applicable to this compound derivatives.

Acid-Mediated Deprotection (e.g., Trifluoroacetic Acid)

The most common method for the cleavage of the N-Boc group is through the use of strong acids. tandfonline.com Trifluoroacetic acid (TFA) is frequently employed for this purpose, often in a solvent such as dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.net The reaction is typically fast and efficient, proceeding at room temperature. commonorganicchemistry.com

The general procedure involves treating the N-Boc protected amine with a solution of TFA in DCM. commonorganicchemistry.com The concentration of TFA can vary, with examples ranging from 25% TFA in DCM to using TFA as a co-solvent. commonorganicchemistry.com Following the deprotection, the excess acid and solvent are typically removed under vacuum. commonorganicchemistry.com In some cases, a basic work-up with saturated aqueous sodium bicarbonate is used to neutralize the trifluoroacetate (B77799) salt and isolate the free amine. commonorganicchemistry.com Alternatively, basic ion-exchange resins can be used to generate the freebase amine in a "catch-and-release" manner. nih.gov

ReagentConditionsComments
Trifluoroacetic Acid (TFA)DCM, 0°C to room temperatureCommon, efficient, and rapid deprotection. commonorganicchemistry.comresearchgate.net
Hydrochloric Acid (HCl)Dioxane or other organic solventsAn alternative to TFA, can be milder in some cases. reddit.com
Solid-supported sulfonic acidsDCM, microwave heatingAllows for a catch-and-release purification mechanism. biotage.co.jp

Thermolytic Deprotection using Fluorinated Alcohols

An alternative, neutral method for N-Boc deprotection involves thermolysis, often facilitated by the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). tandfonline.comtandfonline.comresearchgate.net This method is advantageous as it avoids the use of strong acids, which can be detrimental to acid-sensitive functional groups. tandfonline.com

The deprotection is achieved by heating the N-Boc compound in the fluorinated alcohol as a solvent. tandfonline.comresearchgate.net The cleavage can occur at the reflux temperature of the solvent, but the process is significantly accelerated with microwave assistance. tandfonline.comresearchgate.net HFIP is generally more effective than TFE, allowing for deprotection at lower temperatures or in shorter reaction times. researchgate.net A key benefit of this method is the ease of product isolation, which often only requires solvent evaporation, yielding the product in a pure form without the need for a workup. tandfonline.com

SolventTemperatureReaction Time (Microwave)Yield
TFE150°C5 - 15 minGood to Excellent researchgate.net
HFIP150°C5 minExcellent researchgate.net

Microwave-Assisted Deprotection

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including the deprotection of N-Boc groups. This technique significantly reduces reaction times compared to conventional heating methods. biotage.co.jptandfonline.comresearchgate.net

Microwave-assisted deprotection can be performed under various conditions:

With Fluorinated Alcohols: As mentioned previously, using TFE or HFIP as solvents under microwave irradiation dramatically shortens the time required for thermolytic deprotection. tandfonline.comresearchgate.net

With Solid-Supported Acids: Silica-supported sulfonic acids in conjunction with microwave heating provide a rapid and efficient method for N-Boc cleavage. biotage.co.jp The reaction time can be as short as 10 minutes, and the use of a solid-phase reagent simplifies purification through a catch-and-release mechanism. biotage.co.jp

With Trifluoroacetic Acid: The combination of TFA and microwave irradiation can also be used for rapid deprotection. For example, N-Boc amines have been deprotected using 5 equivalents of TFA in methylene (B1212753) chloride with microwave irradiation at 60°C for 30 minutes. nih.gov

In Water: A facile and environmentally friendly method involves the microwave-assisted N-Boc deprotection of amides and sulfonamides in water, offering operational simplicity and excellent yields. semanticscholar.org

MethodConditionsReaction TimeKey Advantage
Fluorinated AlcoholsTFE or HFIP, 150°C5 - 15 minNeutral conditions, simple workup. tandfonline.comresearchgate.net
Solid-Supported Sulfonic AcidsDCM, 100°C10 minRapid, high purity, catch-and-release purification. biotage.co.jp
Trifluoroacetic AcidDCM, 60°C30 minAccelerated acid-mediated deprotection. nih.gov
WaterWaterVariesEnvironmentally friendly, simple procedure. semanticscholar.org

Role in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The trans-1,4-disubstituted cyclohexane (B81311) ring of trans-N-Boc-1,4-cyclohexanediamine provides a well-defined and conformationally restricted backbone. This characteristic is highly advantageous in asymmetric synthesis, where precise control of the three-dimensional arrangement of atoms is paramount for achieving high enantioselectivity. chemimpex.com While the related trans-1,2-diaminocyclohexane has been extensively studied and applied in asymmetric catalysis, the 1,4-isomer also holds potential as a chiral building block for creating molecules with specific stereochemistry. chemimpex.com

Application in Enantioselective Reactions

While the utility of chiral diamines in enantioselective reactions is well-established, specific examples detailing the direct application of ligands derived from this compound in such transformations are not extensively documented in the reviewed literature. However, the broader class of chiral diamines is known to be pivotal in a variety of enantioselective processes. For instance, derivatives of chiral diamines are employed as organocatalysts in reactions like the Michael addition, facilitating the formation of carbon-carbon bonds with a high degree of stereocontrol. The principle behind their use often involves the formation of chiral enamines or iminium ions as transient intermediates, which then guide the approach of the reacting partner to a specific face of the molecule.

Ligand Design for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds through the use of metal catalysts. Chiral diamines are a privileged class of ligand scaffolds due to their ability to form stable chelate complexes with a variety of transition metals.

N-Heterocyclic carbenes (NHCs) have gained prominence as a class of ancillary ligands in organometallic chemistry and catalysis. scripps.edu Their strong σ-donating properties and the stability of their metal complexes make them highly effective in a wide range of catalytic transformations. sigmaaldrich.comresearchgate.net The introduction of chirality into the NHC framework allows for their use in asymmetric catalysis. Chiral diamines, particularly trans-1,2-diaminocyclohexane, are frequently used as precursors for the synthesis of chiral bis(NHC) ligands. mdpi.com These ligands often feature a C2-symmetric backbone, which can effectively induce enantioselectivity in metal-catalyzed reactions. While the synthesis of NHC ligands from the analogous this compound is theoretically plausible, specific examples of such ligands and their applications in asymmetric catalysis are not prevalent in the surveyed scientific literature.

Nickel-based catalysts have garnered significant attention in recent years for their ability to catalyze a broad spectrum of cross-coupling and asymmetric reactions. nih.gov The development of chiral ligands that can effectively modulate the reactivity and selectivity of nickel centers is an active area of research. While there are reports on the use of derivatives of trans-1,2-diaminocyclohexane as ligands for chiral nickel catalysts, for example in Salen-type complexes, specific instances of chiral nickel catalysts derived directly from this compound are not widely reported. nih.govsigmaaldrich.com The potential for this compound to serve as a precursor to new chiral nickel catalysts remains an area for future exploration.

Derivatization and Functionalization Strategies

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its two distinct amino groups. The tert-butoxycarbonyl (Boc) protecting group on one amine allows for the selective functionalization of the unprotected primary amine, opening up avenues for the synthesis of a diverse array of derivatives. chemimpex.com

Selective Functionalization of the Unprotected Amine

The presence of a free primary amine in this compound allows for a variety of chemical transformations to be performed selectively at this position. Common strategies for the functionalization of primary amines can be employed, including acylation, alkylation, and reductive amination.

Table 1: Potential Selective Functionalization Reactions of the Unprotected Amine

Reaction TypeReagents and ConditionsProduct Type
Acylation Acyl chlorides or anhydrides in the presence of a baseN-Acyl derivative
Alkylation Alkyl halides with a baseN-Alkyl derivative
Reductive Amination Aldehyde or ketone with a reducing agent (e.g., NaBH(OAc)₃)N-Alkyl derivative

These selective derivatizations are crucial for building more complex molecules. For instance, the acylated or alkylated products can serve as key intermediates in the synthesis of pharmaceutical compounds or as new chiral ligands for asymmetric catalysis. The choice of the functional group to be introduced can be tailored to the specific requirements of the target molecule, making this compound a valuable and adaptable platform in organic synthesis.

Formation of Amides, Sulfonamides, and Ureas

The nucleophilic character of the free primary amine in this compound allows it to readily participate in reactions to form stable amide, sulfonamide, and urea (B33335) linkages. These reactions are cornerstones of medicinal chemistry and materials science.

For instance, the synthesis of sulfonamides is demonstrated by its reaction with sulfonyl chlorides. In a typical procedure, this compound is dissolved in a solvent like dichloromethane (B109758) (DCM), and a base such as triethylamine (B128534) (TEA) is added to act as an acid scavenger. The subsequent addition of a sulfonyl chloride, like methanesulfonyl chloride, leads to the formation of the corresponding N-substituted sulfonamide. google.comgoogleapis.com This reaction is efficient and proceeds under mild conditions, making it a reliable method for incorporating the cyclohexanediamine (B8721093) scaffold into larger molecules. google.comgoogleapis.com

Parameter Condition
Reactant This compound
Reagent Methanesulfonyl chloride
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time ~22 hours
Data derived from a representative sulfonamide synthesis. google.comgoogleapis.com

Similarly, the compound can react with activated carboxylic acids or acyl chlorides to form amides, and with isocyanates or carbamoyl (B1232498) chlorides to form ureas. This versatility allows for its use as a linker or building block in the creation of diverse compound libraries intended for drug discovery and other applications. google.comsynchem.com

Introduction of Diverse Chemical Moieties

Beyond simple acylation and sulfonylation, this compound is instrumental in introducing a wide array of chemical functionalities into a molecule. Its utility as a versatile building block is a recurring theme in chemical research. chemimpex.com

Key applications demonstrating this versatility include:

Ligand Design: The diamine is employed in the design of ligands for metal catalysts. The specific geometry and electronic properties of the resulting ligands can enhance the efficiency and selectivity of catalytic reactions in organic synthesis. chemimpex.com

Bioconjugation: In the development of targeted therapeutics, the compound can be used in bioconjugation processes. It can act as a stable linker to attach biomolecules to drug carriers, facilitating the delivery of therapeutic agents to specific biological targets. chemimpex.com

Pharmaceutical Scaffolding: The compound is a common starting material in the synthesis of complex, biologically active molecules. For example, it has been used in research related to the development of V1A receptor antagonists. scbt.com Its rigid cyclohexane core provides a well-defined three-dimensional structure that is often sought in drug design.

Application Area Role of this compound Outcome
Ligand Design Serves as a structural backbone for new ligands. chemimpex.comImproved reaction efficiency and selectivity for metal catalysts. chemimpex.com
Bioconjugation Acts as a linker to connect biomolecules to drug carriers. chemimpex.comEnhanced targeted delivery of therapeutics. chemimpex.com
Medicinal Chemistry Used to build libraries of compounds with drug-like properties. synchem.comGeneration of novel therapeutics, such as V1A receptor antagonists. synchem.comscbt.com

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense significance and are found in a vast number of natural products and pharmaceutical drugs. nih.gov The cyclohexane ring of this compound serves as a robust carbocyclic scaffold for the construction of various heterocyclic systems.

While the cyclohexane ring itself is not heterocyclic, its diamine functionalities provide reactive handles to build fused or spirocyclic heterocyclic rings. For example, the synthesis of complex molecules like benzene (B151609) sulfonamide thiazole (B1198619) and oxazole (B20620) compounds can utilize this diamine. google.comgoogle.com In these syntheses, the diamine core is elaborated upon, ultimately becoming part of a larger molecule that incorporates heterocyclic motifs like thiazole. google.com The predictable stereochemistry of the trans-diamine is crucial for controlling the spatial orientation of the appended heterocyclic systems, which is often critical for biological activity.

Role in Polymer Chemistry and Material Science

The unique structural features of this compound also lend themselves to applications in polymer chemistry and material science. It is used in the creation of specialty polymers with tailored properties. chemimpex.com

Enhancing Material Properties

When incorporated into a polymer backbone, the rigid and non-planar cyclohexane ring imparts specific characteristics to the resulting material. This is analogous to how the related diol, 1,4-cyclohexanedimethanol (B133615) (CHDM), is used to modify polyesters. mdpi.com The trans configuration is particularly stable and can lead to polymers with enhanced thermal and mechanical stability. mdpi.com

The incorporation of the diamine can lead to significant improvements in key material properties:

Flexibility: The non-planar ring structure can disrupt polymer chain packing, leading to increased flexibility. chemimpex.com

Thermal Stability: The cycloaliphatic structure generally enhances the thermal stability of polymers compared to their linear aliphatic counterparts. mdpi.com

Property Enhancement Reason
Flexibility IncreasedDisruption of polymer chain packing by the non-planar ring. chemimpex.com
Strength IncreasedReinforcement of the polymer matrix by the rigid cyclohexane core. chemimpex.com
Thermal Stability IncreasedThe inherent stability of the cycloaliphatic structure. mdpi.com

Applications in Coatings and Adhesives

The enhanced flexibility and strength conferred by this compound make the resulting polymers highly suitable for demanding applications. These improved properties are particularly crucial in the formulation of advanced coatings and adhesives, where durability, resilience, and adhesion are paramount. chemimpex.com The ability to create polymers that are both strong and flexible allows for the development of materials that can withstand mechanical stress and temperature fluctuations without failing.

Applications in Medicinal Chemistry and Drug Discovery

Key Intermediate in Pharmaceutical Development

trans-N-Boc-1,4-cyclohexanediamine serves as a foundational building block in the development of new pharmaceutical agents. chemimpex.comchemicalbook.com The presence of a tert-butyl carbamate (B1207046) (Boc) protecting group on one of the amine functions enhances the compound's stability and allows for selective chemical reactions on the unprotected amine. chemimpex.com This feature of selective functionalization is highly desirable in medicinal chemistry, as it facilitates the systematic construction of complex molecules designed to interact with specific biological targets. chemimpex.com Its role as a key intermediate is crucial for creating diverse chemical derivatives, enabling researchers to explore a wide range of molecular structures in the quest for new drugs. chemimpex.com The compound's rigid, symmetrical cyclohexane (B81311) core also provides a reliable scaffold for building chiral compounds, which is essential for developing drugs with precise three-dimensional structures to fit biological receptors. chemimpex.comchemicalbook.com

Design and Synthesis of Biologically Active Compounds

The utility of this compound extends to its direct incorporation into the synthesis of compounds with significant biological activity. It is specifically mentioned for its use in the study and synthesis of vasopressin V1A receptor antagonists, highlighting its importance in this area of therapeutic research. scbt.com

The vasopressin V1A receptor is a key player in various physiological processes, and its dysregulation is implicated in several diseases. nih.govyoutube.com V1A receptors are found in vascular smooth muscle cells, where their activation by the hormone arginine vasopressin (AVP) leads to vasoconstriction. nih.govahajournals.org They are also involved in myocyte hypertrophy (the thickening of heart muscle). ahajournals.org

A major goal in medicinal chemistry is the development of non-peptide, orally active drugs, as they are more convenient for patients. Several orally active vasopressin V1A receptor antagonists have been developed, such as Relcovaptan (SR49059) and Tolvaptan, which have been investigated in clinical trials. nih.gov The development of such compounds represents a significant area of research aimed at providing new therapeutic options. nih.govnih.gov These antagonists are designed to selectively block the V1A receptor, thereby preventing the effects of vasopressin. nih.gov

Elevated levels of arginine vasopressin are often found in patients with heart failure and can contribute to the progression of the disease. oup.comccjm.org By causing vasoconstriction, AVP increases the workload on the heart (afterload), and its role in myocyte growth can lead to detrimental remodeling of the heart muscle. ccjm.orgjacc.org Vasopressin V1A receptor antagonists counter these effects. By blocking the V1A receptor, these drugs can induce vasodilation, which reduces the resistance the heart has to pump against, and may help prevent or reverse negative structural changes in the heart. jacc.orgnih.gov This mechanism makes V1A antagonists a promising therapeutic strategy for cardiovascular conditions like heart failure. nih.govresearchgate.net Clinical studies with V1A/V2 antagonists like conivaptan (B1669423) have shown they can safely increase urine output in patients with acute decompensated heart failure, a key goal in managing fluid overload. nih.gov

Table 1: Investigational Vasopressin Receptor Antagonists

CompoundReceptor SelectivityPotential Therapeutic Use
Conivaptan V1A/V2Hyponatremia, Heart Failure
Tolvaptan V2 > V1AHyponatremia, Polycystic Kidney Disease
Relcovaptan (SR49059) V1ARaynaud's Disease, Dysmenorrhea
Lixivaptan V2Hyponatremia

Heat Shock Protein 90 (Hsp90) is a molecular chaperone, a type of protein that helps other proteins fold correctly, maintain their stability, and function properly. nih.govmdpi.com Many of the "client" proteins that rely on Hsp90 are involved in cell growth, survival, and signaling pathways that are critical for the development and progression of cancer. nih.govmdpi.com In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of mutated and oncogenic proteins that drive tumor growth. nih.govnih.gov

Inhibiting Hsp90 has emerged as a key strategy in cancer therapy. nih.govnih.gov By blocking the function of Hsp90, its client proteins—many of which are oncoproteins—are destabilized and degraded by the cell. mdpi.com This can simultaneously disrupt multiple signaling pathways that cancer cells depend on for their survival, proliferation, and metastasis. nih.gov This approach has led to the development of numerous Hsp90 inhibitors that have been investigated as cancer treatments. nih.gov The inhibition of Hsp90 is considered a promising therapeutic approach because it targets a protein on which a wide array of cancer-promoting pathways converge. nih.govmdpi.com

Table 2: Hsp90 Client Proteins Relevant to Cancer

Client ProteinFunction in Cancer
HER2 Promotes growth in breast and other cancers
AKT A central kinase in cell survival pathways
RAF-1 A key component of the MAPK/ERK signaling pathway that drives cell proliferation
HIF-1α Promotes angiogenesis (new blood vessel formation) under hypoxic conditions
MET A receptor tyrosine kinase involved in cell motility and invasion

Heat Shock Protein 90 (Hsp90) Inhibitors

Modulation of Extracellular Hsp90

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. While most Hsp90 inhibitors target the intracellular form of the protein, there is growing interest in modulating the activity of extracellular Hsp90 (eHsp90), which plays a significant role in the tumor microenvironment, promoting cell migration, invasion, and metastasis. nih.gov The development of inhibitors that specifically target eHsp90 without affecting its intracellular counterpart is a promising strategy to mitigate the heat shock response, a common mechanism of drug resistance. nih.gov

In the pursuit of selective eHsp90 inhibitors, researchers have utilized this compound as a key synthetic intermediate. For instance, in the synthesis of rationally modified SNX-class Hsp90 inhibitors, N-Boc protected 1,4-diaminocyclohexane was employed in a base-mediated nucleophilic aromatic substitution to generate a tetrahydroindazolone scaffold. This scaffold was designed to limit interaction with intracellular Hsp90, thereby avoiding the induction of the heat shock response. nih.gov The resulting compounds were shown to disrupt the assembly of the extracellular fibronectin network, a process influenced by eHsp90, at non-cytotoxic concentrations. This highlights the potential of using the trans-1,4-diaminocyclohexane core to develop a new class of anticancer agents that selectively target the extracellular chaperone machinery. nih.gov

Agents for Kinetoplastid Diseases

Kinetoplastids are a group of flagellated protozoan parasites responsible for several debilitating and often fatal diseases in humans, including leishmaniasis and trypanosomiasis (sleeping sickness). The search for new, effective, and less toxic treatments for these neglected tropical diseases is a global health priority.

Development of Antileishmanial Agents

The cyclohexane ring system, a core feature of this compound, has been explored in the design of novel antileishmanial agents. While direct studies on derivatives of this compound are limited, research on structurally related cyclohexanediamine (B8721093) derivatives has shown promising results. For example, a series of N-monoalkylated diamines have been synthesized and evaluated for their in vitro activity against various protozoa. Several of these compounds demonstrated significant inhibition of parasite growth. nih.gov

This suggests that the diamine functionality, combined with the rigid cyclohexane scaffold, can be a viable starting point for the development of new antileishmanial drugs. The Boc-protected form, this compound, offers a convenient and versatile starting material for the synthesis of a library of such derivatives for screening.

Mode of Action Studies for Therapeutic Candidates

Understanding the mechanism by which potential drug candidates exert their therapeutic effect is crucial for their further development. For antiprotozoal agents, several modes of action have been identified, including interference with metabolic processes, disruption of reproduction, and impairment of neuromuscular function. nih.gov

Specifically for diamine-based antiprotozoal compounds, one of the proposed mechanisms of action against Leishmania involves the depolarization of the mitochondrial membrane and an increase in the permeability of the parasite's plasma membrane. nih.gov Some marine alkaloids containing guanidinium (B1211019) groups, which share the basic nitrogen feature with diamines, have been shown to induce the production of reactive oxygen species (ROS), leading to parasite cell death. nih.gov These insights into the mode of action of related compounds can guide the design and evaluation of new therapeutic candidates derived from this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, SAR studies are essential to optimize their therapeutic potential. While specific SAR data on a broad series of its derivatives for the aforementioned applications is not extensively available, studies on closely related N,N'-diaryl cyclohexane-1,4-diamines as allosteric MALT1 inhibitors offer valuable insights. nih.gov

These studies have shown that the nature of the aryl substituents on the nitrogen atoms of the diaminocyclohexane core significantly influences the inhibitory potency. The following interactive table summarizes the SAR of a series of N,N'-diaryl cyclohexane-1,4-diamine (B98093) derivatives as MALT1 inhibitors, which can serve as a model for future SAR studies on derivatives of this compound.

CompoundR1R2MALT1 IC50 (µM)
1HH>50
24-Cl4-Cl10.2
33-Cl3-Cl5.6
42-Cl2-Cl>50
54-F4-F15.3
64-Me4-Me8.9
74-OMe4-OMe25.1
83-Cl, 4-F3-Cl, 4-F1.8

Data is hypothetical and for illustrative purposes, based on trends observed in related studies.

From this model data, it can be inferred that substitution on the aryl rings is crucial for activity, with electron-withdrawing groups at the meta-position appearing to be favorable. The disubstituted pattern with both chloro and fluoro groups at the 3 and 4 positions respectively, resulted in the most potent compound. Such systematic modifications of the substituents on the trans-1,4-diaminocyclohexane scaffold will be instrumental in optimizing the activity of its derivatives for various therapeutic targets.

Influence on Pharmacokinetic Profiles of Drug Candidates

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success as a therapeutic agent. The incorporation of the trans-1,4-diaminocyclohexane scaffold can significantly influence these properties.

Studies on N,N'-diaryl cyclohexane-1,4-diamines as MALT1 inhibitors have shown that this scaffold can lead to compounds with excellent in vivo pharmacokinetic profiles in rats, characterized by low clearance and high oral bioavailability. nih.gov For example, a lead compound from this series demonstrated favorable pharmacokinetic properties, making it a promising candidate for further development. nih.gov

The following interactive table provides a summary of the pharmacokinetic properties of a representative compound from the N,N'-diaryl cyclohexane-1,4-diamine series.

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)
85.21.12.585

Data is hypothetical and for illustrative purposes, based on trends observed in related studies.

The low clearance and high oral bioavailability suggest that the trans-1,4-diaminocyclohexane core can impart drug-like properties to the molecules. The rigid nature of the cyclohexane ring can also contribute to metabolic stability by reducing the number of potential sites for enzymatic degradation. The ability to modify the substituents on the amino groups provides a handle to fine-tune the physicochemical properties, such as lipophilicity and solubility, which in turn affect the ADME profile.

Advanced Analytical Characterization Techniques for Structural Elucidation

A combination of spectroscopic and chromatographic methods is employed to comprehensively characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule.

In a typical ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. chemicalbook.com For instance, a broad singlet corresponding to the proton of the carbamate (NH) group appears, as well as a broad singlet for the proton on the nitrogen of the amino group. chemicalbook.com The protons on the cyclohexane ring give rise to multiplets in the aliphatic region of the spectrum. chemicalbook.com The tert-butyl group of the Boc protecting group typically shows a strong singlet at approximately 1.4-1.5 ppm. rsc.org The specific chemical shifts and coupling patterns are essential for confirming the trans configuration of the cyclohexane ring.

Proton TypeTypical Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Carbamate NH~4.35br s
Cyclohexyl CH-N~3.39br s
Cyclohexyl CH-NH₂~2.62-2.67m
tert-Butyl CH₃~1.4-1.5s
Cyclohexyl CH₂Multiplets in the aliphatic region

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₂₂N₂O₂, the expected molecular weight is approximately 214.3 g/mol . chemicalbook.com Techniques like Electrospray Ionization (ESI) can be used to generate the protonated molecule [M+H]⁺, which would be observed at an m/z value corresponding to the molecular weight plus the mass of a proton. rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org

Chromatographic Methods for Purity and Isomeric Analysis (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its cis isomer and other impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of purity. chemicalbook.com For this compound, a common solvent system is a mixture of methanol (B129727) and dichloromethane (B109758) (e.g., 5:95 v/v). chemicalbook.com The compound can be visualized using a ninhydrin (B49086) stain, which reacts with the primary amine to produce a colored spot. chemicalbook.com The retention factor (Rf) value provides an indication of the compound's polarity. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique used to determine the purity of the compound with high precision. Specifications for commercial this compound often require a purity of not less than 98.0% as determined by HPLC area percentage. suven.com HPLC can also be used to separate the trans and cis isomers, ensuring the isomeric purity of the final product. chemicalbook.com

Stereochemical Analysis and Enantiopurity Determination

Since this compound can exist as enantiomers, it is crucial to determine its stereochemical configuration and enantiomeric purity, especially when it is used as a chiral building block in asymmetric synthesis. chemimpex.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. While specific methods for the chiral resolution of this compound are not extensively detailed in the provided search results, the principle is well-established for similar diamines like trans-1,2-diaminocyclohexane. acs.org The separation of enantiomers allows for the quantification of each, thereby determining the enantiopurity of the sample.

Polarimetry

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not a static, planar structure; it predominantly adopts a strain-free "chair" conformation. In this conformation, the hydrogen atoms (and any substituents) attached to the ring carbons can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to a process known as ring flipping, these positions can interconvert. pressbooks.pub For a substituted cyclohexane, the energetic favorability of having a substituent in the equatorial versus the axial position dictates the equilibrium distribution of the conformers.

In this compound, the cyclohexane ring is substituted at the 1 and 4 positions with an amino group (-NH₂) and a Boc-protected amino group (-NHBoc). The "trans" configuration means the two substituents are on opposite faces of the ring. This geometric constraint has significant implications for the conformational equilibrium of the chair forms.

The trans isomer can exist in two distinct chair conformations:

Diequatorial (e,e) Conformation: Both the amino and the N-Boc groups occupy equatorial positions. This arrangement is sterically favorable as the bulky substituents are directed away from the rest of the ring, minimizing steric hindrance. youtube.com

Diaxial (a,a) Conformation: Both substituents occupy axial positions. This conformation is significantly less stable due to severe steric clashes, known as 1,3-diaxial interactions, between the axial substituents and the axial hydrogens on the same side of the ring.

Because both the amino group and the particularly bulky N-Boc group create substantial steric strain in the axial position, the equilibrium lies overwhelmingly in favor of the diequatorial conformer. youtube.com The diaxial form is so energetically unfavorable that it is considered to be present in negligible amounts at room temperature. youtube.com The molecule is achiral, as a plane of symmetry can pass through carbons C-1 and C-4, bisecting the molecule. youtube.comspcmc.ac.in

Computational Chemistry Approaches

Computational chemistry provides powerful tools to supplement experimental findings, offering deep insights into molecular structure, stability, and reactivity. For a molecule like this compound, these methods are invaluable for predicting its behavior and guiding its use in synthesis and drug design.

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand to a protein receptor. This compound is utilized in research as a precursor for synthesizing more complex molecules, including V1A receptor antagonists. scbt.com

In this context, docking studies would be employed to guide the design of novel antagonists. The process typically involves:

Model Generation: A three-dimensional model of the target protein (e.g., the vasopressin V1A receptor) is obtained, often from crystallographic data or through homology modeling.

Ligand Preparation: A 3D structure of the ligand, derived from this compound, is generated and its energy is minimized.

Docking Simulation: A computational algorithm systematically places the ligand into the receptor's binding site in numerous possible orientations and conformations.

Scoring and Analysis: Each "pose" is scored based on a function that estimates the binding free energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The most favorable poses suggest how the ligand might bind to the receptor, providing crucial information for designing derivatives with improved potency and selectivity.

Quantum chemical calculations can elucidate the intricate details of chemical reactions, including transition states and reaction pathways. chemicalbook.com The synthesis of this compound typically involves the selective mono-protection of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.com

While this reaction is well-established experimentally, quantum chemical calculations could provide a deeper understanding of its mechanism and selectivity. Such a study would involve:

Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants are converted into products. This would identify the transition state structure for the nucleophilic attack of the amino group on the Boc-anhydride.

Analyzing Selectivity: Investigating why the reaction tends to favor mono-Boc protection over di-protection under specific conditions. By calculating the energy barriers for the first and second Boc additions, researchers can computationally rationalize the experimental observations and optimize reaction conditions for desired outcomes. These calculations can be computationally intensive but offer a level of mechanistic detail that is often inaccessible through experimentation alone.

The conformational energy landscape is a map that plots the potential energy of a molecule as a function of its atomic coordinates. Analyzing this landscape reveals the molecule's stable conformations (energy minima) and the energy barriers (transition states) that separate them.

For this compound, the energy landscape is dominated by the chair conformations. The key features of its landscape are:

Global Minimum: The diequatorial (e,e) chair conformation represents the global energy minimum, as it is the most stable state.

Local Minimum: The diaxial (a,a) chair conformation is a local energy minimum, but it resides at a significantly higher energy level due to steric strain.

Transition States: The paths between the e,e and a,a conformers involve passing through higher-energy, non-chair conformations, such as the twist-boat. The energy required to overcome the highest barrier in this ring-flipping process is the activation energy for the conformational interconversion. For unsubstituted cyclohexane, this barrier is approximately 45 kJ/mol. pressbooks.pub

By understanding these energetic relationships through computational analysis, researchers can confidently predict the predominant three-dimensional structure of the molecule, which is essential for its application in rationally designed chemical systems.

Research Findings and Case Studies

Recent research continues to highlight the utility of cyclohexanediamine (B8721093) derivatives in various fields. For example, cyclohexanediamine triazole (CHDT) functionalization has been shown to enable the labeling of target molecules with various radioisotopes for imaging applications. nih.gov While this specific study does not use the trans-N-Boc-1,4-isomer directly, it underscores the value of the cyclohexanediamine core in developing advanced diagnostic and therapeutic tools.

trans-N-Boc-1,4-cyclohexanediamine stands out as a highly valuable and versatile chemical entity. Its well-defined stereochemistry, coupled with the strategic placement of a protecting group, provides chemists with a powerful tool for the synthesis of complex and functionally diverse molecules. From its role as a key intermediate in the preparation of pharmaceuticals to its application in the design of novel materials and catalysts, this compound continues to be a subject of significant interest in chemical research, promising further innovations in science and medicine.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies

The current synthesis of derivatives using trans-N-Boc-1,4-cyclohexanediamine often relies on established but sometimes inefficient protocols. For instance, palladium-catalyzed methods like the Buchwald-Hartwig amination are frequently used to couple the diamine with various aryl halides. mdpi.comlookchem.com While effective, these reactions can require expensive catalysts, ligands, and stringent inert conditions, leading to challenges in scalability and cost-effectiveness.

Future research will likely focus on creating more streamlined and economical synthetic routes. Key areas of development include:

Catalyst Innovation: Designing more active and robust palladium catalysts or exploring catalysts based on more abundant and less toxic metals (e.g., copper, iron, nickel) to reduce costs and environmental impact.

Flow Chemistry: Adapting current synthetic procedures to continuous flow reactors. This could enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate easier scale-up.

Exploration of New Biological Targets for Derivative Compounds

Derivatives of this compound have been investigated for their activity against a remarkably diverse set of biological targets, underscoring the scaffold's versatility in medicinal chemistry. The rigid cyclohexane (B81311) ring serves as a robust anchor to orient functional groups in precise three-dimensional space, enabling targeted interactions with complex biological molecules.

Current research has identified derivatives active against targets implicated in a wide range of diseases, from cancer to neurological disorders. mdpi.comguidechem.compmarketresearch.comacs.org

Table 1: Selected Biological Targets of this compound Derivatives

Derivative Class Biological Target Therapeutic Area Reference(s)
Quinazolinone Compounds Tankyrase (TNKS) / Wnt Pathway Cancer (especially Cancer Stem Cells) acs.org
Imidazopyridine Analogues EP300/CBP Bromodomains Cancer (Group 3 Medulloblastoma) journalssystem.comacs.org
SNX-class Analogues Heat Shock Protein 90 (Hsp90) Cancer mdpi.comrsc.org
Non-symmetric Analogues Eukaryotic Initiation Factor 2B (eIF2B) Neurodegenerative and Traumatic Brain Injury pmarketresearch.com
Various Vasopressin V1A Receptor Cardiovascular Disease (Hypertension, Heart Failure) guidechem.comnih.gov
Benzene (B151609) Sulfonamides Raf Family Kinases Cancer

The future in this area lies in systematically exploring new target space. The success across multiple target classes suggests that libraries based on this scaffold could yield inhibitors for other enzyme families, receptors, or protein-protein interactions. Emerging research will likely focus on:

Kinase Inhibitors: Beyond Raf kinases, the scaffold could be adapted to target other kinases implicated in proliferative or inflammatory diseases.

Epigenetic Targets: Following the success with EP300/CBP, exploring other epigenetic modulators like histone deacetylases (HDACs) or methyltransferases is a logical next step.

Central Nervous System (CNS) Targets: The development of ISRIB analogues that cross the blood-brain barrier opens the door to designing new derivatives for other CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels involved in neurological and psychiatric conditions. pmarketresearch.com

Advanced Applications in Materials Science Beyond Traditional Polymers

While its role in pharmaceuticals is well-documented, the deprotected form, trans-1,4-diaminocyclohexane, is a highly valuable monomer for advanced materials. Its rigid, linear structure and bifunctionality are ideal for creating ordered, high-performance materials.

Future research is set to expand its use beyond conventional polymers into cutting-edge materials science applications:

Metal-Organic Frameworks (MOFs): The rigid and linear nature of trans-1,4-diaminocyclohexane makes it an exceptional organic linker for creating highly porous and stable MOFs. researchgate.net These materials have potential applications in gas storage, chemical separations, and catalysis. researchgate.net Research has demonstrated its use in forming frameworks with copper(II) paddlewheel secondary building units and as a core for complex "hyper-carboxylate" ligands. nih.gov

Covalent Organic Frameworks (COFs): Recent studies show that polymerizing trans-1,4-diaminocyclohexane with aromatic trialdehydes produces highly crystalline and luminescent 2D COFs. rsc.org These materials exhibit tunable emission colors and can be used as sensors for detecting metal ions like Fe³⁺ and other small molecules. rsc.org

Advanced Polymers and Composites: It serves as a critical curing agent for high-performance epoxy resins and a monomer for polyurethanes used in demanding sectors like aerospace, automotive, and electronics, where thermal stability and mechanical strength are paramount. pmarketresearch.com

Functionalized Surfaces and 2D Materials: The diamine has been used as a covalent linker to create "twisted graphene" by bridging layers of exfoliated graphene oxide, demonstrating its utility in engineering novel 2D materials with unique electronic properties. chemicalbook.com

Ion-Selective Resins: Polymer resins functionalized with trans-1,4-diaminocyclohexane have shown high selectivity for the recovery of precious metals, such as silver (Ag(I)), from industrial solutions. journalssystem.com

Table 2: Emerging Applications of the Cyclohexanediamine (B8721093) Scaffold in Materials Science

Material Type Application Key Feature of Scaffold Reference(s)
Metal-Organic Frameworks (MOFs) Gas Storage, Catalysis Rigid, linear linker nih.govresearchgate.net
Covalent Organic Frameworks (COFs) Chemical Sensing, Luminescent Materials Builds ordered, porous 2D structures rsc.org
Epoxy Resins / Polyurethanes Aerospace, Automotive Composites Curing agent, provides thermal stability pmarketresearch.com
Modified Graphene Advanced Electronics Covalent linker for 2D material stacking chemicalbook.com
Ion-Exchange Resins Precious Metal Recovery Selective binding of metal ions journalssystem.com

Integration of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of fine chemicals is increasingly scrutinized for its environmental footprint. Future work on this compound and its derivatives will prioritize the integration of green chemistry principles. Current synthetic routes often involve chlorinated solvents like dichloromethane (B109758) (DCM), stoichiometric reagents, and energy-intensive purification methods such as column chromatography. journalssystem.com

Key future directions for sustainable synthesis include:

Greener Solvents: Replacing hazardous solvents with safer, bio-based alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalytic Routes: Emphasizing catalytic reactions over stoichiometric ones to improve atom economy and reduce waste. This includes the development of recyclable catalysts.

Mechanochemistry: Exploring solid-state synthesis as a greener alternative to solvent-based methods. The reaction of trans-1,4-diaminocyclohexane with silver(I) acetate (B1210297) by grinding has already been shown to produce coordination polymers, highlighting the potential of mechanochemistry to reduce or eliminate solvent use. mdpi.com

Reduced Use of Protecting Groups: Developing synthetic strategies that minimize the need for protecting groups like Boc, which require additional steps for introduction and removal, thereby generating more waste.

Applications in Combinatorial Chemistry and High-Throughput Screening

The structure of this compound makes it an ideal building block for combinatorial chemistry. researchgate.net The presence of a free amine for immediate reaction and a protected amine for subsequent, orthogonal functionalization allows for the systematic and rapid generation of large libraries of related compounds.

This suitability has been demonstrated in the synthesis of a library of ISRIB derivatives to perform extensive structure-activity relationship (SAR) studies. pmarketresearch.com Future research will likely see this compound used more broadly to:

Generate Focused Libraries: Create libraries of compounds aimed at specific protein families (e.g., kinases, GPCRs) for high-throughput screening (HTS).

Develop DNA-Encoded Libraries (DELs): Use the scaffold as a core for building vast libraries where each unique molecule is tagged with a DNA barcode, allowing for massive parallel screening against biological targets.

Facilitate Fragment-Based Drug Discovery (FBDD): Employ smaller, functionalized versions of the cyclohexane diamine core as fragments to identify initial weak binders to a target, which can then be elaborated into more potent leads.

Create Advanced Screening Assays: As demonstrated with ISRIB analogues, derivatives can be functionalized with fluorescent tags (e.g., carboxyfluorescein) to develop tools for advanced biological assays, such as competitive fluorescence polarization (FP) binding assays, which are amenable to HTS. pmarketresearch.com

Q & A

Q. Table 1: Synthesis Parameters

ParameterConditionYield/PurityReference
SolventMethanol62% yield
Temperature170°C (melt conditions)98% purity (GC)
PurificationRecrystallization (water)White crystalline

How does the stereochemistry of this compound influence its reactivity in supramolecular polymer cross-linking?

Answer:
The trans-configuration imposes geometric constraints that affect reaction pathways. For example:

  • In supramolecular polymer cross-linking , trans-1,4-cyclohexanediamine forms monoadducts or dimers with naphthalenediimide (NDI) units due to mismatched amine orientation, unlike its cis-isomer, which enables efficient intra-supramolecular cross-linking .
  • DFT Calculations : The trans-isomer’s twist-boat conformation creates steric hindrance, reducing reaction efficiency by ~5.1-fold compared to cis-isomers .

What analytical techniques are critical for characterizing this compound in polymer synthesis?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-protection and cyclohexane ring conformation (e.g., δ 1.4 ppm for tert-butyl groups) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) for high-temperature polymerization .
  • HPLC : Quantifies purity (>98%) and detects diastereomeric impurities .

Why does this compound exhibit distinct adsorption behavior on semiconductor surfaces compared to its isomers?

Answer:
On Ge(100)-2×1 surfaces , adsorption mechanisms depend on isomer geometry:

  • Trans-1,4-isomer : Prefers N–Ge dative bonding (60% coverage) due to reduced backbone strain.
  • Cis-1,4-isomer : Favors N–H dissociation (70% coverage) to form covalent Ge–N bonds .
  • DFT Insights : The trans-isomer’s twist-boat conformation minimizes surface–adsorbate strain, lowering activation energy for dative bonding .

Q. Table 2: Adsorption Efficiency by Isomer

IsomerDative Bonding (%)Covalent Bonding (%)
Trans-1,4-CHDA6040
Cis-1,4-CHDA3070

How is this compound utilized in the synthesis of EGFR C797S mutant inhibitors?

Answer:
The compound serves as a key intermediate in medicinal chemistry:

  • Protocol : React with ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate to form pyrimidopyrimidinone scaffolds via reductive amination .
  • Biological Activity : Derivatives like JND3229 exhibit IC₅₀ = 5.8 nM against EGFR L858R/T790M/C797S mutants .
  • Stereochemical Impact : The trans-configuration ensures proper spatial alignment for target binding, critical for kinase inhibition .

What challenges arise in maintaining the stability of this compound under ambient conditions?

Answer:

  • Air Sensitivity : The compound oxidizes upon exposure to air, requiring storage under inert gas (e.g., N₂ or Ar) .
  • Moisture Sensitivity : Hydrolysis of the Boc group occurs in humid environments, necessitating anhydrous solvents during synthesis .
  • Mitigation : Use sealed containers with desiccants and conduct reactions in gloveboxes .

How does this compound compare to its cis-isomer in organocatalytic applications?

Answer:

  • Enantioselectivity : The trans-isomer’s rigid chair conformation enhances stereochemical control in asymmetric catalysis (e.g., Michael additions), achieving >90% ee with Jacobsen’s thiourea catalysts .
  • Reactivity : Cis-isomers exhibit faster reaction kinetics due to reduced steric hindrance but lower enantiomeric excess .

What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H314 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation (H302/P260) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN3259) .

Retrosynthesis Analysis

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trans-N-Boc-1,4-cyclohexanediamine
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trans-N-Boc-1,4-cyclohexanediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.